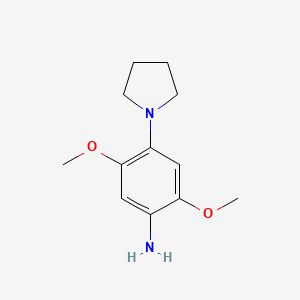
Benzenamine, 2,5-dimethoxy-4-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenamine is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . It is known for its unique structure, which includes a benzenamine core substituted with methoxy groups at the 2 and 5 positions and a pyrrolidinyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with pyrrolidine to form an intermediate Schiff base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenamine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptor sites, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-bromophenethylamine (2C-B): A psychedelic phenylethylamine derivative with similar structural features.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another compound with a similar structure, known for its psychoactive properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): A compound with similar methoxy substitutions, used in research for its psychoactive effects.
Uniqueness
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenamine is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions and applications in scientific research .
Properties
CAS No. |
71230-75-6 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,5-dimethoxy-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-8-10(14-5-3-4-6-14)12(16-2)7-9(11)13/h7-8H,3-6,13H2,1-2H3 |
InChI Key |
ZZZKWNDGJQZREU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















